2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring attached to a pinacol boronate core. Its molecular formula is C₁₃H₁₇BClO₂, with a molecular weight of 266.54 g/mol. The compound is characterized by a chlorine substituent at the 3-position and a methyl group at the 2-position of the phenyl ring, which influences its electronic and steric properties. This structural motif is critical in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters serve as key intermediates in pharmaceutical and materials synthesis .
The synthesis of this compound typically involves borylation reactions using transition-metal catalysts or direct coupling of pinacol boronic acid derivatives with halogenated aryl precursors.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOKTFYYVXBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688649-04-8 | |
| Record name | 2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Aryl Lithium Intermediate and Pinacol Boronate Formation
This method involves the generation of an aryl lithium species from a 3-chloro-2-methylphenyl halide precursor, followed by reaction with a boron electrophile such as trimethyl borate, and subsequent esterification with pinacol to form the dioxaborolane ring.
Lithium-Halogen Exchange:
The 3-chloro-2-methylphenyl bromide or chloride is treated with n-butyllithium at low temperature (typically around –78 °C to –100 °C) under an inert atmosphere to form the corresponding aryl lithium intermediate.Boron Electrophile Addition:
Trimethyl borate is added to the aryl lithium intermediate at low temperature, yielding the arylboronic acid after hydrolysis.Pinacol Esterification:
The crude arylboronic acid is reacted with pinacol in anhydrous conditions (e.g., dichloromethane solvent) to form the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ester.Purification:
The product is purified by filtration to remove inorganic salts, followed by distillation or recrystallization to isolate the pure boronic ester.
This approach is advantageous for its high regioselectivity and yields, typically achieving 80–90% isolated yields of the boronic ester.
Preparation via Direct Borylation of Aryl Halides
Recent advances in transition-metal catalysis have enabled the direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) in the presence of palladium or nickel catalysts.
- Aryl chloride or bromide (3-chloro-2-methylphenyl halide)
- Bis(pinacolato)diboron (B2pin2)
- Pd(dppf)Cl2 or Ni-based catalyst
- Base such as potassium acetate (KOAc)
- Solvent: Dimethylformamide (DMF) or dioxane
- Temperature: 80–100 °C
- Reaction time: 12–24 hours
This catalytic method directly installs the dioxaborolane moiety onto the aromatic ring without isolation of intermediate boronic acids, streamlining synthesis and reducing purification steps.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Aryl lithium + Trimethyl borate + Pinacol esterification | n-BuLi, Trimethyl borate, Pinacol, low temp (-78 to -100 °C), inert atmosphere | High regioselectivity, good yields | 80–90 | Requires careful temperature control and inert atmosphere |
| Direct catalytic borylation | Aryl halide, B2pin2, Pd or Ni catalyst, base, 80–100 °C | One-step, avoids isolation of boronic acid | 70–85 | Catalyst cost and optimization needed |
| Alternative methods (e.g., Miyaura borylation) | Similar to direct borylation with variations in catalyst/base | Versatile, scalable | Variable | Dependent on substrate and catalyst |
Research Findings and Notes
The aryl lithium route remains a classical and reliable method for preparing substituted dioxaborolane boronic esters, especially when precise control over substitution is required. The low temperature prevents side reactions and decomposition of sensitive intermediates.
The direct catalytic borylation method is gaining traction due to its operational simplicity and atom economy but may require optimization for sterically hindered or electron-poor aryl chlorides.
Boronic esters like this compound are stable under ambient conditions but should be stored under inert atmosphere and away from moisture to prevent hydrolysis.
The dioxaborolane ring system provides enhanced stability compared to free boronic acids, facilitating handling and use in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. It can act as a boron source in reactions such as:
- Suzuki Coupling Reactions : It facilitates the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : Enhances the efficiency of carbon-carbon bond formation.
Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions, yielding high purity and yield rates.
Materials Science
In materials science, this compound is explored for its potential in developing new materials with enhanced properties:
- Polymer Chemistry : It is used to create boron-containing polymers that exhibit improved thermal stability and mechanical properties.
- Nanotechnology : The compound serves as a precursor for boron-doped nanomaterials which have applications in electronics and photonics.
Data Table 1: Properties of Boron-Doped Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Mechanical Strength | 50 MPa |
| Electrical Conductivity | Moderate |
Pharmaceutical Applications
The compound's derivatives are investigated for potential pharmaceutical applications:
- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Drug Delivery Systems : Its ability to form stable complexes makes it a candidate for drug delivery vehicles.
Case Study : Research highlighted the use of this compound's derivatives in targeted drug delivery systems that enhance the bioavailability of chemotherapeutic agents.
Environmental Chemistry
In environmental chemistry, the compound is studied for its role in:
- Pollutant Removal : Its derivatives can be functionalized to capture heavy metals from wastewater.
- Sensing Applications : The compound can be integrated into sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Steric and Electronic Effects
- Chlorine and Methyl Substitution : The 3-chloro-2-methyl substitution in the target compound creates moderate steric hindrance, balancing reactivity and selectivity. In contrast, the 2,6-dichloro-3,5-dimethoxy derivative (from ) exhibits higher steric bulk, leading to slower coupling kinetics but higher regioselectivity.
- Electron-Withdrawing Groups : The 4-iodophenyl derivative () demonstrates enhanced electron-withdrawing effects, accelerating oxidative addition in metal-catalyzed reactions. Conversely, methoxy groups (e.g., in ) donate electrons, stabilizing intermediates but reducing reaction rates.
Research Findings and Mechanistic Considerations
- C–H Borylation : Studies on C–H activation () reveal that primary C–H bonds in alkanes and arenes can be converted to C–B bonds with favorable thermodynamics (ΔG < 0) and low activation barriers (<20 kcal/mol). This explains the feasibility of synthesizing diverse dioxaborolanes, including the target compound.
- Cross-Coupling Efficiency: Sterically hindered derivatives (e.g., cyclopropyl-substituted ) require elevated temperatures or specialized ligands (e.g., Pd(dppf)Cl₂) for efficient coupling, as noted in .
Biological Activity
2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, highlighting its applications in drug development and other biological systems.
- IUPAC Name : this compound
- Molecular Formula : C13H18BClO2
- CAS Number : 1688649-04-8
- Molecular Weight : 252.54 g/mol
1. Synthesis of Bioactive Compounds
The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to form stable complexes with different substrates makes it a valuable reagent in medicinal chemistry. For instance, it can be used to synthesize inhibitors for various biological targets.
2. Antibacterial Activity
Recent studies have indicated that boron-containing compounds exhibit significant antibacterial properties. While specific data on this compound is limited, its structural relatives have shown activity against resistant bacterial strains. The mechanism often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
3. Potential in Cancer Therapy
Boron compounds have been investigated for their potential use in cancer therapy due to their ability to target tumor cells selectively. The unique reactivity of dioxaborolanes allows for the development of targeted drug delivery systems that can enhance the efficacy and reduce the side effects of chemotherapy .
Case Studies
A review of literature reveals several studies focusing on the biological implications of boron compounds:
- Inhibition Studies : Research has demonstrated that derivatives of boron compounds can inhibit various enzymes involved in bacterial resistance mechanisms. For example, a study showed that certain substituted dioxaborolanes exhibited potent inhibition against β-lactamases .
- Synthesis Pathways : The synthesis of bioactive molecules using this compound has been explored extensively. It is often synthesized through reactions involving boronic acids and pinacol under controlled conditions to ensure high yields and purity .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial | Inhibition of PBPs |
| Avibactam | Broad-spectrum antibacterial | Reversible binding to β-lactamases |
| Durlobactam | Antibacterial against resistant strains | Inhibition of serine β-lactamases |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are intermediates purified?
- Methodology : The compound is typically synthesized via Miyaura borylation using palladium catalysts. For example, cross-coupling of 3-chloro-2-methylphenyl halides with bis(pinacolato)diboron (B₂pin₂) under inert conditions yields the target compound. Flash column chromatography with hexane/ethyl acetate (25:1) is commonly used for purification, achieving yields of ~85% .
- Key Considerations : Air-sensitive intermediates require Schlenk techniques or gloveboxes. Monitor reaction progress via TLC (Rf ~0.4 in Hex/EtOAc 20:1) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.0–1.3 ppm). Quadrupolar broadening in ¹¹B NMR (δ ~30 ppm) confirms boron coordination .
- HRMS : Exact mass calculated for C₁₃H₁₇BClO₂: [M+H]⁺ = 265.0978 .
Q. What are the common reactivity patterns of this dioxaborolane in Suzuki-Miyaura couplings?
- Reactivity Profile : The boronate ester undergoes cross-coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields exceed 75% for electron-neutral aryl partners but drop with sterically hindered substrates .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of chloro-methylphenyl isomers be addressed?
- Isomer Separation : The 3-chloro-2-methylphenyl isomer (a-isomer) is separated from the 2-chloro-5-methylphenyl analog (b-isomer) via gradient chromatography (100% Hex → Hex/EtOAc 25:1). The a-isomer elutes first due to lower polarity .
- Data Contradictions : Misassignment of isomers can occur if NMR splitting patterns are misinterpreted. Use NOESY to confirm spatial proximity of methyl and chlorine groups .
Q. What catalytic systems enhance the stability of this boronate ester in aqueous media?
- Advanced Catalysis : Metal-organic frameworks (MOFs) like UiO-Co stabilize the boronate ester during hydrolysis. In one study, UiO-Co (0.2 mol%) in 4-methoxytoluene reduced decomposition by 40% over 24 hours .
- Experimental Design : Monitor boron leaching via ICP-MS and optimize ligand-to-metal ratios to prevent catalyst deactivation .
Q. How do steric and electronic effects influence the compound’s performance in radical reactions?
- Mechanistic Insights : The 3-chloro-2-methyl group enhances radical stabilization via inductive effects but introduces steric hindrance. In TEMPO-trapping experiments, the compound showed 60% lower radical yield compared to unsubstituted analogs .
- Troubleshooting : Use bulky initiators (e.g., AIBN) to mitigate premature termination. EPR spectroscopy confirms persistent radical signals at g ≈ 2.002 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
